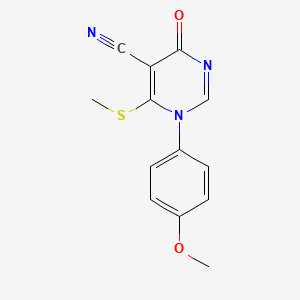
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthio group, and a carbonitrile group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde, thiourea, and malononitrile.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Formation of Intermediate: The cyclization leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the methylthio group.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. It is being investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for the synthesis of agrochemicals, dyes, and pigments.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
相似化合物的比较
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: This compound lacks the methylthio group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine:
1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-6-methylsulfanyl-4-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2S/c1-18-10-5-3-9(4-6-10)16-8-15-12(17)11(7-14)13(16)19-2/h3-6,8H,1-2H3 |
InChI 键 |
WAIWPDMZJHFGMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=NC(=O)C(=C2SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















